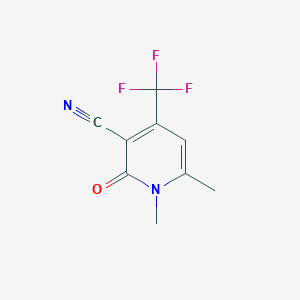

1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

Description

1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a substituted dihydropyridine derivative characterized by:

- Methyl groups at positions 1 and 4.

- A trifluoromethyl (-CF₃) group at position 4.

- A 2-oxo moiety and 3-carbonitrile group, contributing to its electron-deficient aromatic system.

The trifluoromethyl group likely enhances metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

1,6-dimethyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-5-3-7(9(10,11)12)6(4-13)8(15)14(5)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQWBTOYCLQHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl with appropriate reagents under controlled conditions. For example, a solution of the compound in acetonitrile can be treated with an aqueous solution of hydrochloric acid and stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. The inhibition of pro-inflammatory cytokines suggests a therapeutic role in treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This positions it as a candidate for further research in cancer therapy .

Agrochemicals

Pesticide Development

The trifluoromethyl group in the compound enhances its lipophilicity, which is advantageous for pesticide formulations. Research has indicated that derivatives of this compound can act as effective insecticides and fungicides, providing a means to protect crops from pests while minimizing environmental impact .

Herbicide Activity

Compounds structurally related to 1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile have shown herbicidal activity against various weed species. This application is particularly important in sustainable agriculture practices aimed at reducing chemical usage while maintaining crop yields .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its unique chemical structure allows for modifications that can lead to materials with tailored properties for specific applications, such as coatings and composites .

Nanotechnology

Recent studies have investigated the use of this compound in synthesizing nanoparticles with antimicrobial properties. The ability to functionalize nanoparticles with this pyridine derivative opens avenues for developing advanced materials for biomedical applications and environmental remediation .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |

| Investigation of Anti-inflammatory Effects | Medicinal Chemistry | Showed reduction in TNF-alpha levels in cultured macrophages. |

| Development of Trifluoromethyl Herbicides | Agrochemicals | Effective against common weed species with low toxicity to non-target organisms. |

| Synthesis of Nanoparticles | Material Science | Enhanced antimicrobial activity compared to unmodified nanoparticles. |

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and analogs from the evidence:

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) vs. Thienyl : The target’s CF₃ group is strongly electron-withdrawing, increasing electrophilicity and resistance to metabolic oxidation compared to the thienyl group in compound 8 .

- Hydroxy (-OH) vs. Methyl (-Me): The 6-hydroxy substituent in the butyl derivative introduces polarity and hydrogen-bonding capacity, contrasting with the target’s non-polar 6-methyl group.

- Methoxy (-OMe) vs.

Biological Activity

1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 654-49-9) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its trifluoromethyl group, which often enhances biological activity and pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is with a molecular weight of 202.13 g/mol. The compound has a unique structure that contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and differentiation .

- Antimicrobial Activity : Preliminary data indicate that 1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile exhibits antimicrobial properties against various bacterial strains .

- Cytotoxic Effects : The compound has shown cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent. Its mechanism may involve inducing apoptosis or disrupting cellular signaling pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Pharmacological Applications

The diverse biological activities suggest potential applications in various fields:

- Anticancer Therapy : Given its cytotoxic effects on cancer cells, further investigation into its use as a chemotherapeutic agent is warranted.

- Antimicrobial Agents : Its effectiveness against pathogenic bacteria positions it as a candidate for developing new antibiotics.

- Enzyme Modulators : The ability to inhibit specific enzymes could lead to applications in metabolic disorders or other diseases where enzyme regulation is crucial.

Q & A

Q. What are the established synthetic routes for 1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

- Trifluoromethylation : Use of trifluoromethyl iodide or related agents to introduce the CF₃ group at the 4-position .

- Cyclization : Formation of the dihydropyridine ring via condensation reactions under controlled pH (e.g., acidic or basic conditions) .

- Substituent Introduction : Methyl groups at positions 1 and 6 are added via alkylation or nucleophilic substitution, requiring inert atmospheres to avoid side reactions .

Optimization Tips : - Temperature : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Yield Data : Typical yields range from 70–85% for optimized protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : A singlet at δ 2.4–2.6 ppm confirms the two methyl groups (1- and 6-positions). The dihydropyridine ring proton (C5-H) appears as a doublet near δ 6.7 ppm .

- ¹³C NMR : The carbonyl (C=O) at position 2 resonates at ~170 ppm, while the nitrile (CN) at position 3 appears at ~115 ppm .

- IR Spectroscopy : Strong absorbance at ~2210 cm⁻¹ (C≡N stretch) and ~1640 cm⁻¹ (C=O stretch) .

- HPLC/MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 272) .

Q. What are the primary biological targets or mechanisms of action investigated for this compound?

Methodological Answer:

- COX-2 Inhibition : Structural analogs (e.g., ) suggest potential cyclooxygenase-2 inhibition, evaluated via enzyme-linked immunosorbent assays (ELISAs) using recombinant COX-2 proteins .

- Integrin Binding : Derivatives of this compound (e.g., in ) bind to α4β7 integrins, assessed via crystallography (PDB ID: 3V4V) and surface plasmon resonance (SPR) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) measure IC₅₀ values, with results compared to positive controls like doxorubicin .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : The CF₃ group at position 4 reduces electron density on the pyridine ring, confirmed via DFT calculations (e.g., lowered HOMO-LUMO gap) .

- Reactivity Impact :

- Enhances electrophilic substitution resistance at the 4-position.

- Stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr reactions) .

- Solubility : LogP values increase due to CF₃ hydrophobicity, requiring solubility enhancement via co-solvents (e.g., PEG-400) in biological assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Assay Conditions :

- Use consistent cell lines (e.g., ATCC-certified) and control compounds .

- Normalize data to protein content (Bradford assay) to account for cell density variations .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from multiple studies, adjusting for assay variability (e.g., serum concentration differences) .

- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., PDB 3V4V) to rule out isomer-driven discrepancies .

Q. How can computational modeling predict the compound’s interactions with biological targets like integrins?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using partial least squares regression .

Q. What are the challenges in optimizing the compound’s pharmacokinetic properties, and what derivatization approaches are viable?

Methodological Answer:

- Bioavailability Issues :

- Derivatization Examples :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.